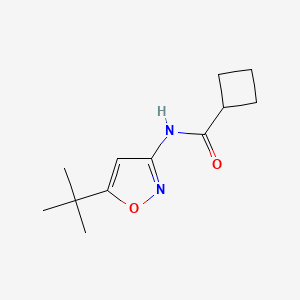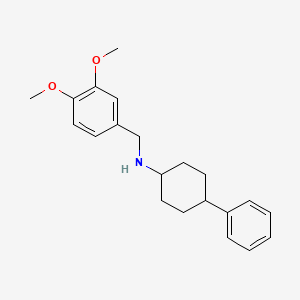![molecular formula C17H15NO2 B4996085 5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. MDPV is a potent psychostimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV has been a subject of scientific research due to its potential use as a tool in the study of the brain and its functions.
Mécanisme D'action
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This compound also acts as a substrate for the transporters that normally remove these neurotransmitters from the synapse, which leads to their accumulation and prolonged effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, sweating, and pupil dilation. This compound also produces behavioral effects such as increased locomotion, stereotypy, and self-administration in animals.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has several advantages for use in laboratory experiments, including its potency, selectivity, and rapid onset of action. However, its high abuse potential and potential for toxicity limit its use in certain experiments and require careful handling and monitoring.
Orientations Futures
Future research on 5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol may focus on its potential use as a tool in the study of addiction and the neurobiological basis of drug-seeking behavior. This compound may also be used to study the effects of psychostimulants on other neurotransmitter systems and their interactions with other drugs of abuse. Additionally, the development of new analogs of this compound may lead to the discovery of new drugs with improved selectivity and safety profiles.
Méthodes De Synthèse
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-1-phenyl-1-propanol in the presence of hydrochloric acid. The resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been used in scientific research to study the effects of psychostimulants on the brain and behavior. This compound has been shown to increase dopamine and norepinephrine release in the brain, which is associated with the reinforcing effects of drugs of abuse. This compound has also been used to study the mechanisms of addiction and the neurobiological basis of drug-seeking behavior.
Propriétés
IUPAC Name |
5-methyl-2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-14(16(19)9-11)17-10-15(18-20-17)13-6-4-3-5-12(13)2/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYPEIGGSVNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)

![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)


